molecular formula H2O10P3-3 B1260451 Dihydrogen triphosphate

Dihydrogen triphosphate

Cat. No.: B1260451
M. Wt: 254.93 g/mol
InChI Key: UNXRWKVEANCORM-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Triphosphate(3-) is a trivalent inorganic anion obtained by removal of three protons from triphosphoric acid. It is a conjugate base of a triphosphate(2-). It is a conjugate acid of a triphosphate(4-).

Scientific Research Applications

Biochemical Applications

Energy Transfer and Storage

Dihydrogen triphosphate plays a crucial role in biological energy transfer. It is a component of adenosine triphosphate (ATP), which is essential for cellular metabolism. ATP serves as the primary energy currency of the cell, facilitating various biochemical reactions.

  • ATP Structure : The structure of ATP includes one adenine base, one ribose sugar, and three phosphate groups (this compound). The high-energy bonds between these phosphate groups are critical for energy release during hydrolysis.

Gene Regulation

Recent studies have highlighted the role of this compound in gene regulation. For instance, choline dihydrogen phosphate has been shown to destabilize G-quadruplexes, structures that can inhibit gene expression.

  • Case Study : In research involving MDA-MB-231 breast cancer cells, choline dihydrogen phosphate was found to enhance transcriptional activity by destabilizing G-quadruplex structures, suggesting potential applications in cancer therapy and gene regulation strategies .

Material Science Applications

Optical Materials

This compound derivatives are utilized in the development of advanced optical materials. Potassium dihydrogen phosphate (KDP) and its deuterated form (DKDP) are used in high-power laser systems due to their favorable optical properties.

  • Properties :
    • High Laser Damage Threshold : KDP crystals can withstand high-intensity laser beams.
    • Nonlinear Optical Coefficients : They are effective for frequency conversion processes in laser applications.
PropertyKDPDKDP
Laser Damage ThresholdHighHigher
Nonlinear Optical CoefficientModerateHigh
Growth SizeLargeLarger

Thermodynamic Studies

The thermodynamic properties of this compound have been extensively studied to understand its behavior in various solvents. Research has shown that the dimerization of dihydrogen phosphate ions can be influenced by solvent effects.

  • Findings : Studies using isothermal titration calorimetry and NMR spectroscopy revealed that thiourea receptors exhibit higher binding affinities for dihydrogen phosphate compared to urea receptors, indicating potential applications in sensor technology .

Environmental Applications

Metal Ion Extraction

Research indicates that this compound can be utilized in environmental chemistry for the extraction of valuable or toxic metal ions from dilute solutions. By controlling molecular interactions through light manipulation, researchers aim to enhance the efficiency of metal ion extraction processes.

  • Future Prospects : This approach could lead to innovative methods for environmental cleanup and resource recovery .

Properties

IUPAC Name

[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6)/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXRWKVEANCORM-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O10P3-3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrogen triphosphate
Reactant of Route 2
Dihydrogen triphosphate
Reactant of Route 3
Dihydrogen triphosphate
Reactant of Route 4
Dihydrogen triphosphate
Reactant of Route 5
Dihydrogen triphosphate
Reactant of Route 6
Dihydrogen triphosphate

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